2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide
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Overview
Description
2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of trifluoromethyl and tribromophenyl groups attached to an acetamide moiety. This compound is of interest due to its potential use in organic synthesis and its role as an intermediate in the production of other chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide typically involves the reaction of 2,4,6-tribromophenylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4,6-tribromophenylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of appropriate solvents and catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed to yield corresponding acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond can yield trifluoroacetic acid and 2,4,6-tribromophenylamine .
Scientific Research Applications
2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and tribromophenyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition, receptor binding, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide
- 2,4,6-trifluoronitrobenzene
- 2,2,2-trifluoro-N-phenylacetamide
Uniqueness
2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide is unique due to the presence of both trifluoromethyl and tribromophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2,4,6-tribromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br3F3NO/c9-3-1-4(10)6(5(11)2-3)15-7(16)8(12,13)14/h1-2H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNHDJYUGIMFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NC(=O)C(F)(F)F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br3F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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